(1R)-1-(pyridin-2-yl)propan-1-ol
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Overview
Description
(1R)-1-(pyridin-2-yl)propan-1-ol is a chiral alcohol with a pyridine ring attached to the first carbon of a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(pyridin-2-yl)propan-1-ol can be achieved through several methods:
Asymmetric Reduction: One common method involves the asymmetric reduction of 2-acetylpyridine using chiral catalysts. For example, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand to yield the desired this compound with high enantiomeric excess.
Grignard Reaction: Another method involves the reaction of 2-bromopyridine with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield this compound.
Hydroboration-Oxidation: This method involves the hydroboration of 2-vinylpyridine followed by oxidation to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and cost-effective methods such as asymmetric reduction using chiral catalysts or biocatalytic processes. These methods ensure high yield and enantiomeric purity, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: Pyridin-2-ylpropan-1-one or pyridin-2-ylpropanal.
Reduction: Pyridin-2-ylpropane.
Substitution: Pyridin-2-ylpropyl chloride or pyridin-2-ylpropyl bromide.
Scientific Research Applications
(1R)-1-(pyridin-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(pyridin-2-yl)propan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. In pharmaceutical applications, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
(1R)-1-(pyridin-2-yl)propan-1-ol can be compared with other similar compounds, such as:
(1S)-1-(pyridin-2-yl)propan-1-ol: The enantiomer of this compound, which may have different biological activities and properties.
2-(hydroxymethyl)pyridine: A compound with a similar structure but with the hydroxyl group attached to the methyl group instead of the propanol chain.
2-(pyridin-2-yl)ethanol: A compound with a shorter carbon chain, which may have different reactivity and applications.
The uniqueness of this compound lies in its chiral nature and the specific positioning of the pyridine ring and hydroxyl group, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
(1R)-1-pyridin-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUPVPZCSVEBQN-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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